molecular formula C8H20Sn B1219993 Tetraethyltin CAS No. 597-64-8

Tetraethyltin

Cat. No. B1219993
CAS RN: 597-64-8
M. Wt: 234.95 g/mol
InChI Key: RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Description

Tetraethyltin is a colorless flammable liquid . It is used in the electronics industry and as a catalyst for olefin polymerization . It is also used to produce other organotin compounds and as a preservative for wood, textiles, paper, and leather .


Synthesis Analysis

Tetraethyltin can be obtained by reacting ethylmagnesium bromide with tin (IV) chloride . The type of co-reactant has a significant impact on the growth rate, composition, and morphology of the films.


Molecular Structure Analysis

Tetraethyltin is a chemical compound with the formula (CH3CH2)4Sn, that is, a tin atom attached to four ethyl groups . It has a molecular weight of 234.95 g/mol .


Chemical Reactions Analysis

Tetraethyltin has been reported to react with carboxylic acids . The type of co-reactant has a huge impact on the growth rate, composition, and morphology of the films.


Physical And Chemical Properties Analysis

Tetraethyltin is a colorless flammable liquid, soluble in diethyl ether and insoluble in water . It freezes at −112 °C and boils at 181 °C . It has a density of 1.187 g cm^−3 .

Scientific Research Applications

High-Capacity Li-ion Batteries

Tetraethyltin is utilized in the atomic layer deposition (ALD) of tin oxide to create thin films on substrates like silicon and stainless steel . These tin oxide films are integral in developing high-capacity lithium-ion batteries, offering exceptional cycleability and electrochemical performance as anodes. The process involves various coreactants and the study of film growth rates to optimize conditions for the best battery performance .

Organotin Compound Analysis

In environmental and food safety, Tetraethyltin plays a role in the analysis of organotin compounds. It’s used in retention time locked (RTL) gas chromatography/mass spectrometry (GC/MS) methods for the analysis of derivatized organotin compounds. This is crucial for detecting organotin contamination in consumer products and environmental samples .

Semiconductor Doping

Tetraethyltin serves as an N-type dopant source in the production of semiconductors like GaAs and AlGaAs alloys. It’s used in metalorganic chemical vapor deposition (MOCVD) for the growth of heterostructures, which are essential components in lasers and Bragg reflectors .

Polyurethane Formation

In the field of polymer chemistry, Tetraethyltin is used as a catalyst in the formation of polyurethanes. This process is significant in producing a wide range of materials, from light fluid foams to rigid high-strength structural materials. The versatility of polyurethanes makes them suitable for various applications, including insulation, coatings, and elastomers .

Antifouling Paints

Tetraethyltin compounds have been historically used in antifouling paints to prevent the accumulation of aquatic organisms on ship hulls. Although the use of certain organotin compounds like tributyltin has been restricted due to environmental concerns, the role of Tetraethyltin in this application highlights its effectiveness as a biocide .

Industrial Catalysis

Tetraethyltin is employed in industrial catalysis processes. It acts as a catalyst in the formation of esters and polyesters, which are fundamental in the production of various consumer goods. Its unique properties make it a valuable component in the chemical industry .

Environmental Speciation

The compound is instrumental in environmental speciation studies, which involve identifying and quantifying different chemical forms of elements in the environment. Tetraethyltin is used to derivatize less polar organotin compounds, making them amenable to analysis by techniques like GC/MS .

Material Stabilization

Tetraethyltin finds application as a stabilizer in the manufacturing of materials like polyvinyl chloride (PVC). It helps in enhancing the thermal and photostability of PVC, which is widely used in construction, packaging, and consumer products .

Safety and Hazards

Tetraethyltin has a high toxic hazard rating for oral, intravenous, intraperitoneal administration . It causes swelling of the brain and spinal cord . It has been reported to cause bradycardia, hypertension, nausea, vomiting, irritation of upper and lower respiratory systems, abrupt variation in sinus rhythm, and short term memory loss . At higher levels, it has been reported to cause damage to brain cells in the limbic system .

Mechanism of Action

Tetraethyltin, also known as Tetraethylstannane, is a chemical compound with the formula (CH3CH2)4Sn . It is an important example of an organotin compound, often abbreviated as TET . This article will explore the mechanism of action of Tetraethyltin, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may interact with various biological targets.

Mode of Action

It is known that tetraethyltin can be obtained by reacting ethylmagnesium bromide with tin(iv) chloride . The same reaction can be used to obtain tetra-n-propyltin and tetra-n-butyltin .

Biochemical Pathways

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may affect various biochemical pathways.

Pharmacokinetics

It is known that tetraethyltin is a colourless flammable liquid, soluble in diethyl ether and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that tetraethyltin is converted in the body to the more toxic triethyltin , which may have various molecular and cellular effects.

Action Environment

It is known that tetraethyltin is a colourless flammable liquid , and its physical and chemical properties may be influenced by environmental factors such as temperature and pressure.

properties

IUPAC Name

tetraethylstannane
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InChI

InChI=1S/4C2H5.Sn/c4*1-2;/h4*1H2,2H3;
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InChI Key

RWWNQEOPUOCKGR-UHFFFAOYSA-N
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Canonical SMILES

CC[Sn](CC)(CC)CC
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Molecular Formula

C8H20Sn
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DSSTOX Substance ID

DTXSID9022073
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Molecular Weight

234.95 g/mol
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Physical Description

Tetraethyltin is a colorless liquid. Used as biocides, bactericides, fungicides and insecticides; preservatives for wood, textile, paper, and leather. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless liquid; [Hawley], Colorless liquid.
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C at 760 mm Hg, 358 °F
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Solubility

Insol in water; soluble in ether, Sol in alcohol, Soluble in organic solvents.
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Density

1.187 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.199 at 20 °C/4 °C, 1.187
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Vapor Pressure

1.2 [mmHg], 1.2 mm Hg @ 20 °C
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Product Name

Tetraethyltin

Color/Form

Colorless liquid

CAS RN

597-64-8
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Melting Point

-170 °F (EPA, 1998), -112 °C, -170 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Tetraethyltin has a molecular formula of (C2H5)4Sn and a molecular weight of 234.96 g/mol. []

A: Infrared and Raman spectroscopic data are available for Tetraethyltin, providing information about its molecular vibrations and structure. Studies have analyzed its spectra in comparison to other Tetraalkyltin compounds, like Tetramethyltin, to understand the influence of alkyl groups on the vibrational modes. []

A: Tetraethyltin undergoes an electrophilic substitution reaction (SE2) with mercury(II) chloride, resulting in the formation of ethylmercury chloride and triethyltin chloride. This reaction has been extensively studied in various solvents, including methanol, t-butyl alcohol, acetonitrile, and mixtures thereof. [, , , , , , , ]

A: Research suggests that the substitution reaction predominantly follows an SE2(open) mechanism, characterized by the direct attack of the electrophilic mercury(II) species on the Tetraethyltin molecule. This conclusion is supported by observations such as positive kinetic salt effects, increasing rate constants with increasing solvent polarity, and the influence of steric hindrance on the reaction rate. [, , , ]

A: The reaction rate generally increases with increasing solvent polarity. This is attributed to the stabilization of the polar transition state in more polar solvents. For instance, the reaction with mercury(II) chloride is faster in methanol than in t-butyl alcohol. Additionally, the enthalpy and entropy of the transition state are influenced by the solvent composition, impacting the reaction rate. [, , , , ]

A: The reactivity of mercury(II) carboxylates towards Tetraethyltin depends on the electron-withdrawing or electron-donating nature of the carboxylate group. Carboxylates with electron-withdrawing groups generally exhibit higher reactivity due to the enhanced electrophilicity of the mercury(II) center. [, ]

A: Tetraethyltin is used as a precursor for the deposition of tin dioxide (SnO2) thin films in various applications. These films are utilized in gas sensors, solar cells, transparent conductive coatings, and as catalysts. Tetraethyltin allows for precise control over film thickness and properties through techniques like atomic layer deposition (ALD). [, , , , ]

A: Yes, Tetraethyltin serves as an n-type dopant in the growth of semiconductors like indium phosphide (InP) and indium gallium arsenide (InGaAs) using techniques like metalorganic chemical vapor deposition (MOCVD). It allows for achieving high doping concentrations while maintaining good electrical properties. [, , ]

A: Research indicates that Tetraethyltin is metabolized in mammals, primarily in the liver, by the cytochrome P450 enzyme system. This metabolic process leads to the formation of triethyltin and other metabolites, which are responsible for the compound's toxicity. []

A: Tetraethyltin is a potent neurotoxin that primarily affects the central nervous system. Exposure to Tetraethyltin can lead to severe neurological damage, including edema in the white matter of the brain. The compound disrupts cellular respiration and causes mitochondrial damage, leading to cell death. []

A: Tetraethyltin, previously used as an antifouling agent in marine paints, is highly toxic to aquatic organisms. Its release into the environment has led to significant contamination of water bodies, posing risks to marine life and ecosystems. []

A: Several analytical techniques are employed for the detection and quantification of Tetraethyltin. These include gas chromatography coupled with various detectors like flame ionization detection (GC-FID), laser-enhanced ionization (GC-LEI), laser-induced atomic fluorescence (GC-LIAF), and mass spectrometry (GC-MS). These techniques allow for sensitive and selective determination of Tetraethyltin in environmental and biological samples. [, , ]

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